Ethyl 5-chloro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 5-chloro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic heterocycles that consist of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, one indazole derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth, being very effective against colon and melanoma cell lines .
Mode of Action
For example, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The specific interaction of this compound with its targets would likely depend on the specific biological activity it exhibits.
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in inflammation and other immune responses.
Pharmacokinetics
It is noted that the compound has high gi absorption , which suggests that it may have good bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other effects . For instance, the indazole derivative 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth, being very effective against colon and melanoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chloro position. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted indazoles.
Hydrolysis Products: The major product is 5-chloro-1H-indazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-chloro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies investigating the biological activity of indazole derivatives, including their interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and chemical processes, particularly in the synthesis of advanced pharmaceuticals.
Comparison with Similar Compounds
Ethyl 1H-indazole-3-carboxylate: Lacks the chloro substituent, which may result in different biological activity and binding properties.
5-Bromo-1H-indazole-3-carboxylate: Similar structure but with a bromo substituent instead of chloro, potentially altering its reactivity and applications.
1H-indazole-3-carboxylic acid: The non-esterified form, which may have different solubility and reactivity characteristics.
Uniqueness: Ethyl 5-chloro-1H-indazole-3-carboxylate is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals with specific target interactions.
Properties
IUPAC Name |
ethyl 5-chloro-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAFUIELFHCSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506968 |
Source
|
Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-05-6 |
Source
|
Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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